

Validation of Kinetic Models for Slag Reduction in SiMn Production

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Compound of Interest

Compound Name: *Manganese silicon alloy*

CAS No.: *12626-89-0*

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Executive Summary: The Kinetic Challenge

In the production of Silicomanganese (SiMn), the carbothermic reduction of MnO and SiO₂ from the slag phase is the rate-determining step that dictates furnace efficiency and element recovery. Unlike simple solid-state reactions, this process involves a dynamic multiphase system: a liquid slag, a solid reductant (coke/char), and an evolving gas phase (CO).

For researchers and process engineers, selecting the correct kinetic model is not merely an academic exercise—it is a critical process parameter (CPP) for predictive furnace control. This guide objectively compares the three dominant modeling approaches—Shrinking Core Model (SCM), Nucleation & Growth (JMAK), and Fractional Differential Equations (FDE)—and provides a rigorous, self-validating experimental protocol for their verification.

Comparative Analysis of Kinetic Models

The following table contrasts the performance of standard kinetic models against experimental data derived from industrial SiMn slags (Assmang/Comilog ores).

Table 1: Model Performance & Applicability Matrix

Feature	Shrinking Core Model (SCM)	Nucleation (JMAK/Avrami)	Fractional Differential Eq. (FDE)
Primary Mechanism	Diffusion or Reaction Control at Interface	Phase Transformation / Nucleation	Complex Memory Effects / Anomalous Diffusion
Best Fit Region	Solid-State Reduction (Pre-reduction zone)	Heterogeneous Slags (Two-phase region)	Global Fit (Entire reaction coordinate)
Fit Quality ()	(Linear regions only)	(Sigmoidal curves)	(High Fidelity)
Physical Insight	High (Separates diffusion vs. reaction)	Medium (Focuses on geometry)	Low (Mathematical abstraction)
Limitations	Fails during slag foaming or viscosity changes	Assumes constant nucleation rate	Computationally intensive

Expert Insight:

While SCM is the industry standard for solid-state reduction, it often fails in the liquid slag phase due to the "foaming phenomenon" where CO bubbles block the slag-coke interface. Recent validation studies indicate that FDE models provide superior accuracy (

) by accounting for the non-linear viscosity changes during SiO₂ reduction.

Experimental Validation Framework

To validate these models, one cannot rely on simple mass loss alone.^[1] The protocol below establishes a Self-Validating System where thermodynamic calculations (FactSage) and post-mortem microscopy (EPMA) cross-verify the kinetic data.

Protocol: Isothermal Thermogravimetric Analysis (TGA) with Sessile Drop

Objective: Determine intrinsic kinetic rate constants () and activation energy () while monitoring slag foaming.

Step-by-Step Methodology:

- Crucible Selection: Use high-density Graphite crucibles (99.9% C) to ensure unit activity of carbon ().
 - Why: Alumina crucibles dissolve into the slag, altering basicity and viscosity, invalidating the model.
- Atmosphere Control:
 - Purge with Argon (Ar) for inert baseline.
 - Switch to CO (1 atm) at .
 - Validation Check: Oxygen partial pressure () must be monitored to prevent MnO re-oxidation.
- Thermal Profile:
 - Heated to (Pre-reduction of higher oxides MnO₂ MnO).[2]
 - Rapid ramp () to target temps ().

- Data Acquisition:
 - Record mass loss () every 1 second.
 - Simultaneous Imaging: Use a high-speed camera to record droplet volume (Sessile Drop) to quantify foaming factor.

Visualization: The Validation Workflow



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Figure 1: The closed-loop validation workflow ensures that kinetic data is physically consistent with final slag composition.

Supporting Experimental Data

The following data summarizes activation energy () values derived from validated experiments using the protocol above. These values serve as the benchmark for model calibration.

Table 2: Benchmark Activation Energies for MnO Reduction

Slag Source	Basicity ()	Temperature Range	Activation Energy ()	Reactivity Status
Assmang Ore (Low B)			230 kJ/mol	Low (Viscosity limited)
Synthetic Slag			366 kJ/mol	Medium (Standard Reference)
Comilog Ore (High B)			470 kJ/mol	High (Chemical control)
HC FeMn Slag	Variable		500 - 920 kJ/mol	Very High (Catalytic effect of S)

Data Interpretation:

- Low

(< 250 kJ/mol): Indicates the process is likely diffusion-controlled (mass transfer of MnO to the interface is slow due to high viscosity).

- High

(> 400 kJ/mol): Indicates chemical reaction control (interfacial reaction is the bottleneck).

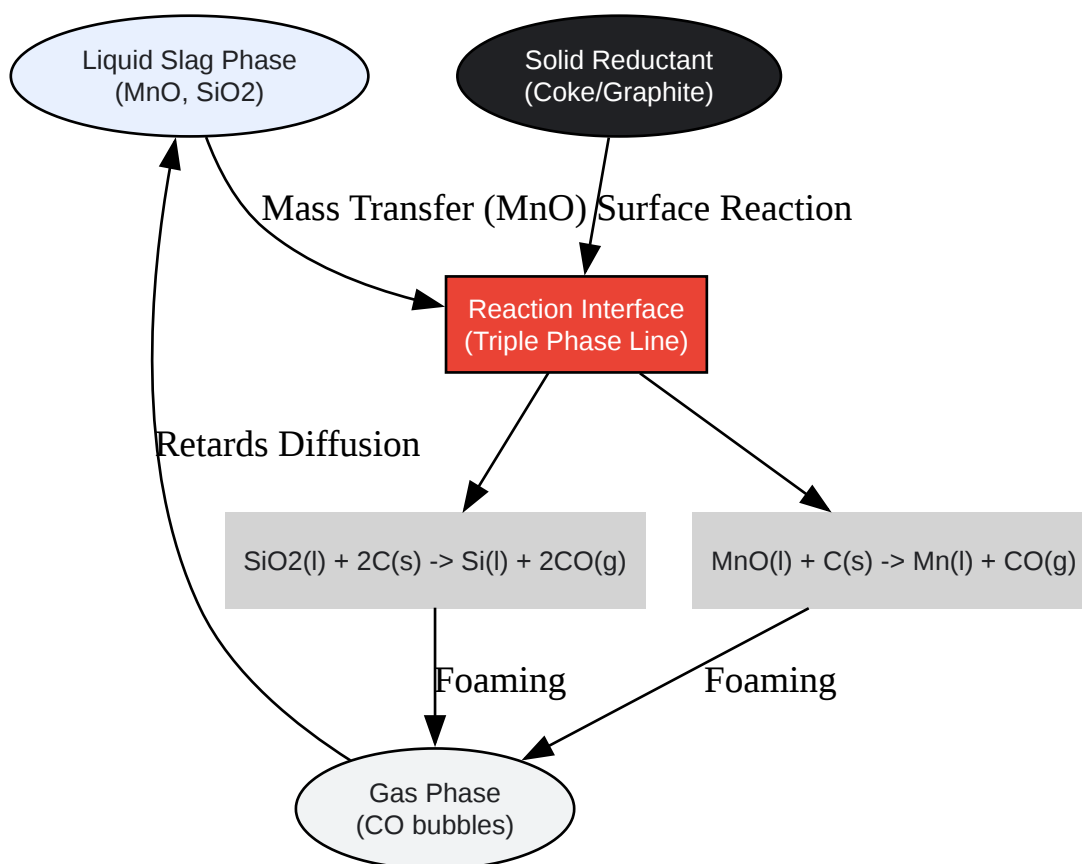
- Validation Rule: If your model predicts chemical control but your measured

is < 200 kJ/mol, your model is invalid for that slag regime.

Mechanistic Pathway & Logic

Understanding the physical mechanism is required to choose the correct differential equation. The reduction occurs at the Triple Phase Line (TPL) where Slag, Coke, and Gas meet.

Visualization: Carbothermic Reduction Mechanism



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Figure 2: The reaction mechanism highlights how CO evolution (foaming) creates a feedback loop that retards mass transfer, often invalidating simple first-order models.

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